Cas no 339285-62-0 ((E)-ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate)

(E)-Ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate is a benzofuran derivative characterized by its unique structural features, including an allyliminomethyl group and a chloro-methyl substitution pattern. This compound is of interest in synthetic and medicinal chemistry due to its potential as an intermediate in the development of biologically active molecules. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the benzofuran core enhances its reactivity, enabling selective functionalization. The ethyl ester moiety further improves solubility in organic solvents, facilitating downstream applications. Its well-defined structure and stability make it suitable for research in heterocyclic chemistry and drug discovery.
(E)-ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate structure
339285-62-0 structure
Product Name:(E)-ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate
CAS No:339285-62-0
MF:C16H16ClNO3
MW:305.756143569946
CID:3095183
PubChem ID:1736280
Update Time:2025-06-22

(E)-ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (E)-ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate
    • AKOS005427031
    • ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate
    • Ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate
    • ethyl 4-chloro-3-methyl-5-[(E)-[(prop-2-en-1-yl)imino]methyl]-1-benzofuran-2-carboxylate
    • BBL001908
    • VS-00933
    • 339285-62-0
    • STK279941
    • AH-262/33700048
    • ethyl 4-chloro-3-methyl-5-(prop-2-enyliminomethyl)-1-benzofuran-2-carboxylate
    • AKOS001701643
    • ETHYL 4-CHLORO-3-METHYL-5-[(Z)-[(PROP-2-EN-1-YL)IMINO]METHYL]-1-BENZOFURAN-2-CARBOXYLATE
    • CS-0361322
    • ethyl 5-[(allylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate
    • CBDivE_012014
    • Ethyl (E)-5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate
    • Inchi: 1S/C16H16ClNO3/c1-4-8-18-9-11-6-7-12-13(14(11)17)10(3)15(21-12)16(19)20-5-2/h4,6-7,9H,1,5,8H2,2-3H3/b18-9+
    • InChI Key: OFZUUDRPJBZAQV-GIJQJNRQSA-N
    • SMILES: ClC1=C(/C=N/CC=C)C=CC2=C1C(C)=C(C(=O)OCC)O2

Computed Properties

  • Exact Mass: 305.0818711Da
  • Monoisotopic Mass: 305.0818711Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 51.8Ų

(E)-ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1431992-500mg
Ethyl (E)-5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate
339285-62-0 98%
500mg
¥4515.00 2024-05-18

Additional information on (E)-ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate

Introduction to (E)-ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate (CAS No. 339285-62-0)

(E)-ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate (CAS No. 339285-62-0) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of benzofurans, which are heterocyclic compounds characterized by a benzene ring fused with a furan ring. The presence of the chloro, methyl, and allylimino substituents on the benzofuran scaffold imparts distinct chemical and biological properties to this molecule.

The chemical structure of (E)-ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate is noteworthy for its conjugated system, which extends from the allylimino group through the benzofuran core to the ethyl ester moiety. This conjugation can influence the compound's electronic properties, making it a valuable candidate for studies in photochemistry and photophysics. Recent research has explored the potential of such conjugated systems in developing novel materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

In the realm of medicinal chemistry, (E)-ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate has shown promise as a lead compound for drug discovery. The benzofuran scaffold is known for its ability to interact with various biological targets, including enzymes, receptors, and ion channels. The presence of the chloro and methyl substituents can modulate the lipophilicity and electronic properties of the molecule, which are crucial factors in determining its pharmacokinetic and pharmacodynamic profiles. Studies have indicated that compounds with similar structures exhibit potent anti-inflammatory, antitumor, and antimicrobial activities.

One of the key areas of research involving (E)-ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, recent studies have demonstrated that benzofuran derivatives can act as inhibitors of histone deacetylases (HDACs), which are implicated in various cancers and neurodegenerative disorders. The ability to selectively target these enzymes could lead to the development of more effective therapeutic agents with fewer side effects.

The synthesis of (E)-ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate typically involves a multi-step process that includes the formation of the benzofuran core, followed by functionalization with the desired substituents. Advanced synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and organocatalytic approaches, have been employed to achieve high yields and stereoselectivity. These synthetic strategies not only enhance the efficiency of the production process but also allow for the facile modification of the molecule to explore a wide range of analogs with varying biological activities.

The physicochemical properties of (E)-ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate have been extensively studied using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the molecular structure and conformational behavior of the compound, which are essential for understanding its behavior in different environments.

In terms of safety and handling, it is important to note that while (E)-ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate is not classified as a hazardous material or controlled substance, standard laboratory practices should be followed when working with this compound. Proper personal protective equipment (PPE) should be worn, and all experiments should be conducted in a well-ventilated area or fume hood.

Future research on (E)-ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate is likely to focus on optimizing its biological activity through structural modifications and exploring its potential applications in both medicinal chemistry and materials science. The interdisciplinary nature of this research highlights the importance of collaboration between chemists, biologists, and materials scientists in advancing our understanding of this fascinating compound.

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